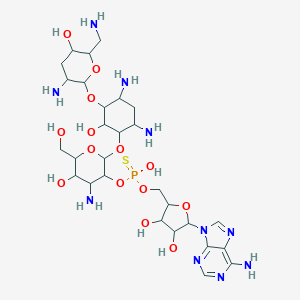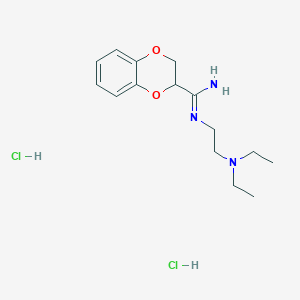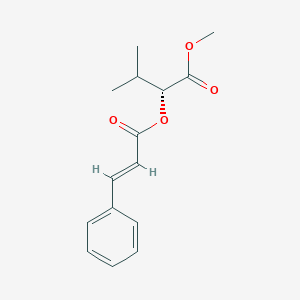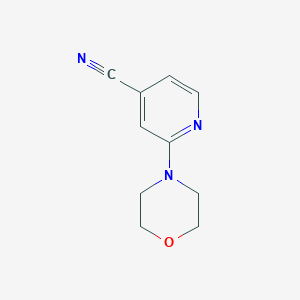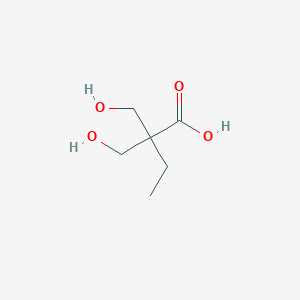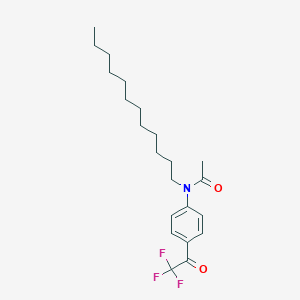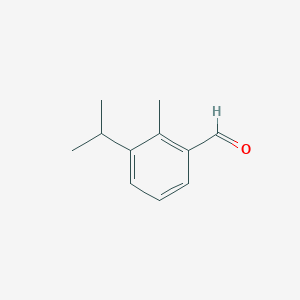
2-Methyl-3-(propan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(propan-2-yl)benzaldehyde, also known as cuminaldehyde, is a natural organic compound that is commonly found in the essential oil of cumin, a spice widely used in various cuisines around the world. This aromatic aldehyde has been the focus of significant scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(propan-2-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
2-Methyl-3-(propan-2-yl)benzaldehyde has been shown to possess various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant activities. It has been shown to inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals and prevent oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-3-(propan-2-yl)benzaldehyde in lab experiments is its natural origin and low toxicity, which makes it a safe and environmentally friendly alternative to synthetic chemicals. However, its low solubility in water and high volatility can pose challenges in certain experimental setups, and its complex chemical structure can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Methyl-3-(propan-2-yl)benzaldehyde, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
2. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
3. Investigation of its potential as a natural preservative in food and cosmetic products.
4. Study of its effects on the gut microbiome and its potential as a prebiotic or probiotic agent.
5. Investigation of its potential as a natural pesticide in agriculture and its effects on non-target organisms.
Synthesemethoden
The synthesis of 2-Methyl-3-(propan-2-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the isomerization of α-pinene, and the cyclization of 2-methyl-3-(propan-2-yl)phenol. However, the most commonly used method is the oxidation of cumene using air as an oxidant in the presence of a catalyst, such as cobalt or manganese.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(propan-2-yl)benzaldehyde has been extensively studied for its potential applications in various fields, including food, medicine, and agriculture. In the food industry, it is commonly used as a flavoring agent in various products, such as baked goods, beverages, and confectionery. In medicine, it has been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. In agriculture, it has been used as a natural pesticide to control various pests and diseases.
Eigenschaften
CAS-Nummer |
127451-11-0 |
|---|---|
Produktname |
2-Methyl-3-(propan-2-yl)benzaldehyde |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-8H,1-3H3 |
InChI-Schlüssel |
ZOJKUHSSLKZYIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C(C)C)C=O |
Kanonische SMILES |
CC1=C(C=CC=C1C(C)C)C=O |
Synonyme |
Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



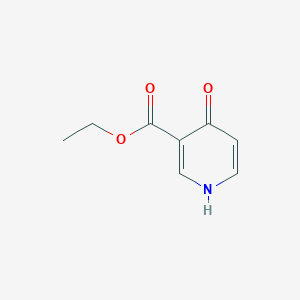
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
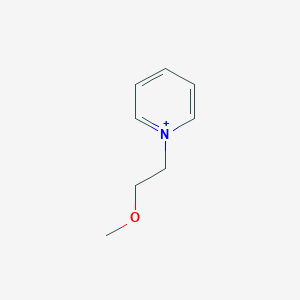
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
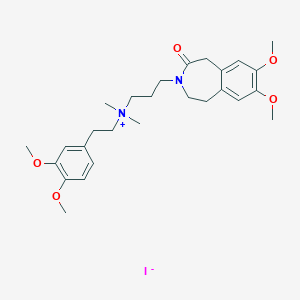
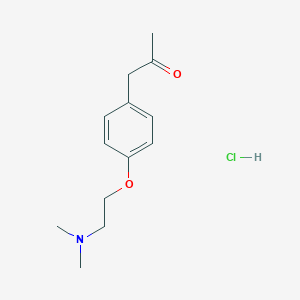
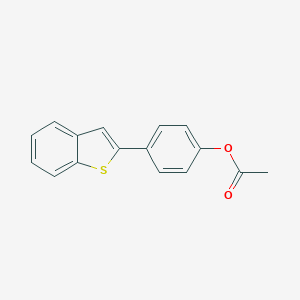
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
